Cas no 212248-62-9 (1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole)

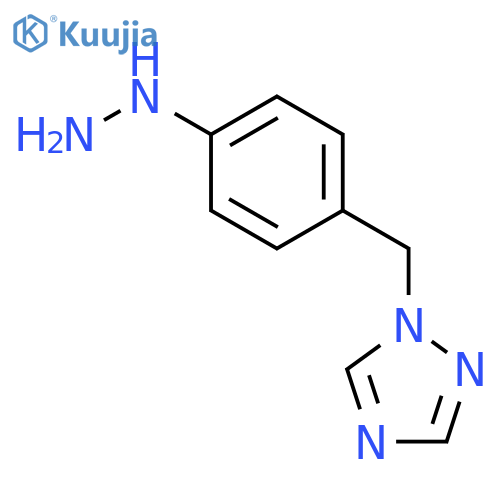

212248-62-9 structure

商品名:1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

- 1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole Dihydrochloride

- 1-(4-HYDRAZINOPHENYL)METHYL-1,2,4-TRIAZOLE

- 1-[(4-hydrazinylphenyl)methyl]-1H-1,2,4-Triazole dihydrochloride

- 1H-1-[(4-Aminophenyl)Methyl]-[1,2,4]-Triazole dihydrochloride

- 4-(1H-1,2,4-triazole-1-yl methyl ) phenyl hydrazine dihydrochloride

- 4-[(1,2,4-Triazol-1-yl)methyl]phenylhydrazine Dihydrochloride

- 4-[1H-1,2,4-Triazole-1-YlMethyl]PhenylHydrazineHcl

- 4-1H-1,2,4-TRIAZOL-1-YLMETHYL]PHENYLHYDRAZINE DIHYDROCHLORIDE

- 1H-1,2,4-Triazole,1-[(4-hydrazinophenyl)methyl]-, dihydrochloride (9CI)

- 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole

- [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine

- 1H-1,2,4-Triazole,1-[(4-hydrazinylphenyl)methyl]-

- 1-(4-hydrazinobenzyl)-1H-1,2,4-triazole

- (4-[1,2,4]Triazol-1-ylmethyl-phenyl)-hydrazine

- FUJKUTJPEGEMHG-UHFFFAOYSA-N

- FCH853

- 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-

- 1H-1,2,4-Triazole, 1-((4-hydrazinylphenyl)methyl)-

- 4-(1,2,4-triazol-1-ylmethyl)phenyl hydrazine

- 335U9MFY9M

- SCHEMBL4555632

- 144035-22-3

- FT-0669259

- 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole

- 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine

- 1-[(4-Hydrazinophenyl)methyl]-1,2,4-Triazole

- D91037

- FT-0719996

- UNII-335U9MFY9M

- AR-011/42531524

- AC-3465

- 1H-1,2,4-Triazole, 1-[(4-hydrazinophenyl)methyl]-

- 1H-1,2,4-Triazole, 1-[(4-hydrazinophenyl)methyl]-, dihydrochloride

- AKOS006292887

- (1H-1-[(4-Hydrazinophenyl)-methyl]-1,2,4-triazole dihydrochloride

- J-007904

- 212248-62-9

- DB-328579

- DB-066454

- DB-063512

-

- MDL: MFCD15200703

- インチ: 1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2

- InChIKey: FUJKUTJPEGEMHG-UHFFFAOYSA-N

- ほほえんだ: N1(C([H])=NC([H])=N1)C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 189.10100

- どういたいしつりょう: 189.101

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.8

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 443.7±55.0 °C at 760 mmHg

- フラッシュポイント: 222.1±31.5 °C

- 屈折率: 1.683

- PSA: 68.76000

- LogP: 1.63460

- じょうきあつ: 0.0±1.1 mmHg at 25°C

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1467-200mg |

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |

212248-62-9 | 97.0%(LC&T) | 200mg |

¥290.0 | 2023-09-02 | |

| TRC | H532430-5mg |

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |

212248-62-9 | 5mg |

$ 81.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157232-1G |

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |

212248-62-9 | >97.0%(HPLC)(T) | 1g |

¥1160.90 | 2023-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862240-200mg |

1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole Dihydrochloride |

212248-62-9 | ≥97%(HPLC)(T) | 200mg |

¥336.60 | 2022-01-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157232-200MG |

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |

212248-62-9 | >97.0%(HPLC)(T) | 200mg |

¥313.90 | 2023-09-02 | |

| TRC | H532430-2.5mg |

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |

212248-62-9 | 2.5mg |

$ 57.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1467-200mg |

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |

212248-62-9 | 97.0%(LC&T) | 200mg |

¥290.0 | 2022-05-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1467-200MG |

1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole Dihydrochloride |

212248-62-9 | >97.0%(T)(HPLC) | 200mg |

¥265.00 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1467-1G |

1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole Dihydrochloride |

212248-62-9 | >97.0%(T)(HPLC) | 1G |

¥1,185.00 | 2021-05-19 | |

| A2B Chem LLC | AI44880-100mg |

1H-1,2,4-Triazole, 1-[(4-hydrazinophenyl)methyl]-, dihydrochloride |

212248-62-9 | 100mg |

$221.00 | 2024-01-01 |

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

212248-62-9 (1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole) 関連製品

- 119192-10-8(4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬